Methyl 3-(2-methoxyphenoxy)propanoate
Description
Methyl 3-(2-methoxyphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-methoxyphenoxy group. This compound is structurally characterized by a methyl ester at the terminal carboxyl group and a methoxy-substituted phenoxy moiety at the ortho position of the benzene ring. The ortho-methoxy substitution distinguishes it from para-substituted analogs and influences its steric, electronic, and biological properties. Its synthetic accessibility and functional versatility make it relevant in pharmaceutical and materials research.
Properties
CAS No. |
89051-94-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-3-4-6-10(9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
VZACJNFNJZVNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenoxy)propanoate typically involves the esterification of 3-(2-methoxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenoxy)propanoic acid.
Reduction: Formation of 3-(2-methoxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The position of the methoxy group and the nature of the ester significantly impact the compound’s properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Ortho vs.
- Ester Group Variation: Ethyl esters (e.g., Ethyl 3-(2-furyl)propanoate) exhibit lower volatility than methyl esters, influencing their applications in flavor or fragrance industries .
- Functional Group Diversity : The presence of electron-withdrawing groups (e.g., trifluoroacetamido in ) or heterocycles (e.g., furan in ) alters electronic properties and biological activity.
Pharmaceutical Relevance
- Prodrug Potential: The methyl ester group in compounds like methyl 3-(2-isocyanatophenyl)propanoate serves as a prodrug moiety, enabling controlled release of active carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
